molecular formula C9H8ClNO4 B8619447 4-Acetylamino-5-chlorosalicylic acid

4-Acetylamino-5-chlorosalicylic acid

Cat. No.: B8619447
M. Wt: 229.62 g/mol
InChI Key: XIJJFVVIIPDBTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetylamino-5-chlorosalicylic acid is a useful research compound. Its molecular formula is C9H8ClNO4 and its molecular weight is 229.62 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

4-Acetylamino-5-chlorosalicylic acid is primarily studied for its anti-inflammatory and antimicrobial properties. Its structural similarity to salicylic acid suggests potential applications in treating conditions such as:

  • Acne Vulgaris : Due to its anti-inflammatory properties, it may help reduce acne lesions by modulating inflammatory pathways.
  • Psoriasis : Similar to salicylic acid, it could be beneficial in managing psoriasis through its keratolytic effects.

Case Studies

Research indicates that compounds related to this compound exhibit significant antifungal activity against various strains of Candida, including Candida albicans and Candida auris. In one study, derivatives demonstrated a reduction in biofilm formation and cell invasion at specific concentrations, highlighting their potential in treating fungal infections .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound derivatives. These compounds have shown cytotoxic effects against different cancer cell lines, including:

  • Colon Cancer
  • Breast Cancer
  • Cervical Cancer

The mechanism of action often involves inducing apoptosis in cancer cells, making these compounds promising candidates for further development in cancer therapy .

Synthesis and Derivative Development

The synthesis of this compound typically involves several steps, including the acetylation of 5-chlorosalicylic acid. Various synthetic routes have been documented, enhancing yield and purity. For example:

  • The reaction of 5-chloro-2-hydroxybenzoic acid with acetic anhydride produces the desired compound efficiently .

This compound also serves as an intermediate in the synthesis of other pharmacologically active agents, showcasing its versatility in drug development.

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against several pathogens. The compound exhibits significant activity against both bacterial and fungal strains, suggesting its utility as a broad-spectrum antimicrobial agent.

Antioxidant Activity

Preliminary studies indicate that derivatives of this compound may possess antioxidant properties, potentially contributing to their therapeutic effects by mitigating oxidative stress in biological systems .

Properties

Molecular Formula

C9H8ClNO4

Molecular Weight

229.62 g/mol

IUPAC Name

4-acetamido-5-chloro-2-hydroxybenzoic acid

InChI

InChI=1S/C9H8ClNO4/c1-4(12)11-7-3-8(13)5(9(14)15)2-6(7)10/h2-3,13H,1H3,(H,11,12)(H,14,15)

InChI Key

XIJJFVVIIPDBTB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)O)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 16 g of methyl 2-methoxy-4-acetylamino-5-chlorobenzoate in 130 ml of methylene chloride is slowly added 100 ml of a methylene chloride solution of borontribromide (250 g BBr3 per liter) and stirring continued for 24 hours. 1N sodium hydroxide solution is then added until all material is dissolved. The two layers are separated and the aqueous layer is acidified with 1N hydrochloric acid, filtered, washed with water and evaporated to dryness to give 4-acetylamino-5-chlorosalicylic acid which is used directly in the next step.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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